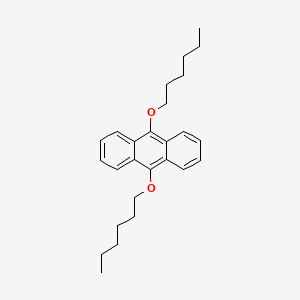

9,10-Bis(hexyloxy)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90178-19-1 |

|---|---|

Molecular Formula |

C26H34O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

9,10-dihexoxyanthracene |

InChI |

InChI=1S/C26H34O2/c1-3-5-7-13-19-27-25-21-15-9-11-17-23(21)26(28-20-14-8-6-4-2)24-18-12-10-16-22(24)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |

InChI Key |

LWRCGYDAUMSFSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCC |

Origin of Product |

United States |

Advanced Spectroscopic Investigations and Photophysical Phenomena of 9,10 Bis Hexyloxy Anthracene Systems

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, molecules of 9,10-Bis(hexyloxy)anthracene are promoted to an excited singlet state (S1). From this state, they can return to the ground state (S0) through several radiative and non-radiative decay channels. The specific pathways that dominate are highly dependent on the molecular environment, including solvent polarity and the state of aggregation.

Intramolecular Charge Transfer (ICT) Mechanisms

In certain environments, particularly in polar solvents, derivatives of 9,10-disubstituted anthracene (B1667546) can exhibit intramolecular charge transfer (ICT). This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In the case of this compound, the hexyloxy groups can act as electron donors, and the anthracene core can act as the acceptor.

The occurrence of ICT is often inferred from the solvatochromic behavior of the fluorescence emission, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is because the more polar solvent stabilizes the charge-separated ICT state. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, can directly probe the dynamics of ICT state formation and decay. nih.gov For some anthracene derivatives, the relaxation from a locally excited state to a charge transfer state is a key process in their excited-state dynamics. nih.govrsc.org

| Compound | Excited State Process | Solvent/Environment | Key Findings | Reference |

|---|---|---|---|---|

| Anthracene Derivatives (AN-1, AN-2) | Intramolecular Charge Transfer (ICT) | DMSO | Femtosecond transient absorption spectra revealed a relaxation process from a singlet local excited state to a charge transfer state. No fluorescence was observed, indicating ultrafast nonradiative deactivation as the main decay pathway. | nih.gov |

| 9,10-disubstituted diphenylanthracenes | Excimer Formation | Solid-state blends | A single nitro substituent in the para position of the phenyl ring led to excimer formation, which significantly reduced the optical quantum efficiency. | researchgate.netscirp.org |

| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) dimers | Excimer Formation | - | Excimer formation dynamics were correlated with the relative contributions of Frenkel excitons and charge transfer states. | osti.gov |

Excitonic Coupling and Excimer Formation

In aggregated states, such as in thin films or crystals, the close proximity of this compound molecules allows for significant electronic interactions between them. This can lead to the formation of excitons, which are delocalized excited states spread over multiple molecules. When two molecules are arranged in a suitable orientation, typically a cofacial π-stacking arrangement, they can form an excimer upon excitation. researchgate.netscirp.org

Singlet Fission Processes in Aggregated States

Singlet fission is a process where a singlet exciton (B1674681) in an organic semiconductor converts into two triplet excitons. This phenomenon is of great interest for applications in photovoltaics as it has the potential to increase the efficiency of solar cells. For singlet fission to be energetically favorable, the energy of the singlet state (E(S1)) must be approximately twice the energy of the triplet state (E(T1)), i.e., E(S1) ≥ 2E(T1).

While anthracene itself does not efficiently undergo singlet fission due to its relatively high triplet energy, derivatives can be engineered to meet the energetic requirement. rsc.org In the case of 9,10-disubstituted anthracenes, the nature and position of the substituents can influence the singlet and triplet energy levels. In aggregated states of some 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, efficient singlet fission has been observed. nih.govnih.gov However, in other BPEA systems, triplet formation has been found to occur through charge recombination rather than singlet fission, particularly in polar solvents. nih.gov The efficiency of singlet fission is highly sensitive to intermolecular orientation and distance. nih.gov

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ)

The luminescence behavior of many organic chromophores changes dramatically upon aggregation. Two opposing phenomena are commonly observed: aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE).

ACQ is the more conventional behavior, where the fluorescence intensity of a molecule decreases upon aggregation. utah.eduacs.org This is often due to the formation of non-radiative decay pathways, such as excimer formation, resulting from strong π-π stacking interactions in the solid state. acs.org

Conversely, AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. utah.edursc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the solid state, which blocks non-radiative decay channels and promotes radiative decay.

Influence of Molecular Conformation and Intermolecular Interactions in Solid-State Luminescence

The solid-state luminescence properties of this compound are critically dependent on its molecular conformation and the nature of intermolecular interactions in the crystal packing. A planar conformation of the anthracene core generally favors strong π-π stacking, which can lead to ACQ. acs.org

However, the introduction of bulky substituents at the 9 and 10 positions can induce a twisted or non-planar conformation of the anthracene backbone. nih.gov This distortion can hinder close intermolecular packing and suppress the formation of detrimental excimers, thereby enhancing solid-state luminescence. nih.gov The specific packing arrangement, whether it's a herringbone or a sheet-like structure, can also significantly influence the electronic and photophysical properties. nih.gov

Role of Bulky Substituents in Suppressing Self-Quenching

The hexyloxy chains in this compound can be considered bulky substituents. beilstein-journals.orgnih.gov These groups play a crucial role in preventing the close approach of the anthracene cores of adjacent molecules. beilstein-journals.orgnih.gov This steric hindrance effectively disrupts the π-π stacking interactions that are the primary cause of fluorescence self-quenching in the solid state. beilstein-journals.orgnih.gov By isolating the chromophores from each other, the bulky substituents help to preserve the high fluorescence quantum yield of the individual molecules even in the condensed phase. beilstein-journals.orgnih.gov This strategy of introducing bulky groups is a common and effective approach to designing highly efficient solid-state emitters. beilstein-journals.orgnih.gov

| Compound/System | Substituent/Modification | Effect on Luminescence | Underlying Mechanism | Reference |

|---|---|---|---|---|

| 9,10-disubstituted anthracenes | Bulky substituents at 9 and 10 positions | Suppression of fluorescence self-quenching | Disruption of intermolecular π–π interactions, preventing excimer formation. | beilstein-journals.orgnih.gov |

| Diphenylphosphanyl anthracenes | Oxidation of phosphine (B1218219) to phosphine sulfide | Induces a strong butterfly bend in the anthracene core, leading to a large red-shift in emission. | Steric strain from the bulky (S)PPh₂ substituent forces a non-planar conformation. | nih.gov |

| 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives | Attachment of bulky dendrons | Reduced fluorescence quenching in films | Dendrons provide maximum coverage of the chromophore, preventing aggregation and the formation of excimer-like traps. | nih.gov |

Resonance Fluorescence Energy Transfer (FRET) Applications and Mechanisms

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (chromophores). thermofisher.comias.ac.in This process is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 10-100 Å, making it a valuable tool for studying molecular interactions. thermofisher.comnih.gov Key conditions for FRET to occur include close proximity of the donor and acceptor, overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum, and an appropriate orientation of their transition dipole moments. thermofisher.com

Anthracene derivatives, including 9,10-disubstituted systems, are frequently employed in FRET studies due to their favorable photophysical properties. researchgate.netrsc.orgmdpi.com The efficiency of energy transfer can be modulated by altering the structure of the anthracene core and the nature of its substituents. rsc.org For instance, in systems involving anthracene and a suitable acceptor, the quenching of the anthracene fluorescence can be observed, indicating an efficient energy transfer process. rsc.org

The mechanism of FRET in these systems often involves the transfer of excitation energy from the excited state of the anthracene donor to the ground state of an acceptor molecule. rsc.org This can be detected by the appearance of sensitized fluorescence from the acceptor or by the quenching of the donor's fluorescence. thermofisher.com In some cases, FRET can occur in conjunction with other photophysical processes like photo-induced electron transfer (PET). researchgate.netrsc.org For example, a sensor system was developed where FRET from an anthracene donor to a BODIPY acceptor was modulated by the presence of water, which suppressed PET in the donor moiety. rsc.org

The efficiency of FRET is a critical parameter and can be influenced by the electronic and structural characteristics of both the donor and acceptor. Studies on FRET between bovine serum albumin (BSA) and various anthracene-based dyes have shown that the binding affinity and the presence of electron-withdrawing groups can significantly impact the energy transfer efficiency. rsc.org

Below is a table summarizing key parameters in a hypothetical FRET system involving an anthracene derivative as the donor.

| Parameter | Description | Typical Value/Observation |

| Donor | The molecule that initially absorbs the energy. | Anthracene derivative |

| Acceptor | The molecule to which energy is transferred. | e.g., BODIPY, Dicyanoaniline (DCA) derivatives rsc.orgrsc.org |

| R₀ (Förster Radius) | The distance at which FRET efficiency is 50%. | Typically 20-60 Å ias.ac.in |

| Spectral Overlap | Overlap between the donor's emission and the acceptor's absorption spectra. | Essential for efficient FRET thermofisher.com |

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Can be high, e.g., 88% in some systems researchgate.net |

| Mechanism | The process of energy transfer. | Non-radiative dipole-dipole coupling ias.ac.in |

Solvatochromic Effects on Electronic Transitions and Emission Characteristics

Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound when dissolved in different solvents of varying polarity. wikipedia.orgnih.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The polarity, polarizability, and hydrogen bonding capabilities of the solvent are key factors influencing the extent of solvatochromic shifts. wikipedia.orgnih.gov

Anthracene derivatives, particularly those with donor-acceptor substituents, often exhibit significant solvatochromism. nih.gov The introduction of alkoxy groups, such as the hexyloxy groups in this compound, can influence the electronic distribution in the molecule and its sensitivity to the solvent environment. While substitutions at the 9 and 10 positions of the anthracene core may only slightly affect the UV/Vis absorption, the fluorescence properties can be more significantly impacted. rsc.orgchalmers.se

The Lippert-Mataga equation is often used to model the relationship between the Stokes shift (the difference between the absorption and emission maxima) and the solvent polarity. nih.govacs.org A linear correlation in a Lippert-Mataga plot suggests that the change in dipole moment upon excitation is a primary driver of the observed solvatochromic behavior. nih.gov

Studies on various substituted anthracenes have demonstrated that the emission maxima can shift to longer wavelengths (bathochromic or red shift) in more polar solvents. acs.org This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvent molecules compared to the ground state. For instance, some donor-acceptor substituted anthracenes show a modest change in their solvent-dependent absorption but a large change in their solvent-dependent fluorescence. nih.gov

The following table provides hypothetical data illustrating the solvatochromic effects on the absorption and emission maxima of a 9,10-disubstituted anthracene derivative in a selection of solvents with varying polarity.

| Solvent | Polarity (ET(30) in kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 400 | 420 | 1190 |

| Toluene | 33.9 | 402 | 428 | 1480 |

| Tetrahydrofuran (THF) | 37.4 | 405 | 440 | 2045 |

| Acetonitrile | 45.6 | 408 | 460 | 2840 |

| Methanol | 55.4 | 410 | 480 | 3780 |

Structure Property Relationship Investigations in 9,10 Bis Hexyloxy Anthracene Architectures

Impact of Alkyl Chain Length and Branching on Molecular Packing and Performance

The manipulation of alkyl chain length and branching in 9,10-disubstituted anthracene (B1667546) derivatives, such as 9,10-Bis(hexyloxy)anthracene, is a critical strategy for tuning their molecular packing and, consequently, their performance in organic electronic devices. These structural modifications directly influence intermolecular interactions, thin-film morphology, and charge transport properties. pku.edu.cn

The length of the alkoxy chains plays a significant role in determining the molecular assembly. In dialkoxyanthracene (DBA) systems, shorter chains tend to favor the formation of porous, honeycomb-like structures. mdpi.com As the chain length increases, there is a transition towards more close-packed, non-porous assemblies. This is driven by an increase in van der Waals interactions between the interdigitating alkyl chains. mdpi.com This relationship between chain length and packing density has been observed to follow an exponential trend for longer alkoxy chains. mdpi.com For instance, studies on asymmetrically alkylated anthracene-based molecules have shown that optimizing the side chain length can enhance crystallinity and charge mobility. researchgate.net

Branching of the alkyl chains introduces steric hindrance, which can significantly alter the molecular packing. pku.edu.cndiva-portal.org Moving the branching point further away from the anthracene core can lead to a more ordered packing and improved charge mobility. rsc.org Polymers with branched alkyl chains where the branch point is further from the polymer backbone have demonstrated remarkably high charge mobilities. pku.edu.cn Conversely, branching close to the aromatic core can disrupt the π-π stacking that is crucial for efficient charge transport, although it can improve solubility. pku.edu.cndiva-portal.org The position of the branching point is a key determinant of the balance between solubility and performance. For example, a study on non-fullerene acceptors showed that modifying the beta position of a thiophene (B33073) unit with branched alkyl chains led to favorable morphology and a significant increase in the efficiency of organic solar cells. diva-portal.org

The table below illustrates the effect of alkyl chain modifications on the properties of anthracene derivatives.

| Modification | Effect on Molecular Packing | Impact on Performance | Reference |

| Increasing Alkyl Chain Length | Transitions from porous to close-packed structures. mdpi.com | Can improve crystallinity and charge mobility up to an optimal length. researchgate.net | mdpi.comresearchgate.net |

| Alkyl Chain Branching (far from core) | Can lead to more ordered packing. rsc.org | Can significantly improve charge mobility. pku.edu.cn | pku.edu.cnrsc.org |

| Alkyl Chain Branching (close to core) | Introduces steric hindrance, potentially disrupting π-π stacking. pku.edu.cndiva-portal.org | Improves solubility but may decrease charge transport. pku.edu.cndiva-portal.org | pku.edu.cndiva-portal.org |

Positional Isomerism and Substituent Effects on Excited State Charge Transfer

Positional isomerism and the nature of substituents on the anthracene core have a profound impact on the excited state charge transfer (CT) characteristics of molecules like this compound. These structural variations can alter the electronic landscape, influencing photophysical properties and the rates of electron transfer processes. rsc.org

The position of substituents on the anthracene ring can dramatically affect excited state dynamics. Studies on anthracene-based donor-π-acceptor (D-π-A) systems have shown that the rate of back electron transfer (BET), a critical factor in the efficiency of organic photovoltaic devices, is highly dependent on the isomeric position of the acceptor group. rsc.org For example, in a study comparing ortho- and meta-substituted (E)-2-(2-(anthracen-9-yl)vinyl)benzonitrile, the BET rate for the ortho-isomer was found to be approximately two orders of magnitude lower than that of the meta-isomer. This difference is attributed to the resonance stabilization of the resulting radical ions, which is influenced by the substituent's position. rsc.org

The electronic nature of the substituents also plays a crucial role. Electron-donating groups, such as the hexyloxy groups in this compound, increase the electron density of the anthracene core, which can facilitate charge transfer to an acceptor moiety. Conversely, electron-withdrawing groups can reduce the energy levels of the molecule, affecting its ability to donate electrons. researchgate.net In some cases, the introduction of certain substituents can lead to the formation of a charge-transfer state upon protonation, which significantly decreases fluorescence intensity and lifetime. researchgate.net

Furthermore, the interplay between excited state intramolecular proton transfer (ESIPT) and charge transfer can lead to complex photophysical behavior. In some dihydroxyphenyl anthracenes, the presence of both local excited states and intramolecular charge transfer states has been observed, influencing the photochemical pathways. nih.gov The competition between these states can be modulated by factors such as solvent polarity and pH. rsc.org

The following table summarizes the effects of positional isomerism and substituents on excited state charge transfer in anthracene derivatives.

| Structural Factor | Influence on Excited State Charge Transfer | Example | Reference |

| Positional Isomerism | Significantly affects the rate of back electron transfer (BET). rsc.org | Ortho-substituted isomers can exhibit much lower BET rates than meta-isomers. rsc.org | rsc.org |

| Electron-Donating Substituents | Increase electron density, facilitating charge transfer to an acceptor. | Alkoxy groups like hexyloxy. | |

| Electron-Withdrawing Substituents | Lower the energy levels, potentially hindering charge donation. researchgate.net | Cyano or carboxy groups. researchgate.net | researchgate.net |

| Interplay with ESIPT | Can lead to multiple emissive states and complex photochemical pathways. nih.gov | Dihydroxyphenyl anthracenes exhibiting both local excited and CT states. nih.gov | nih.gov |

Influence of Conformational Dynamics on Electronic and Photophysical Properties

The conformational dynamics of the hexyloxy chains in this compound significantly influence its electronic and photophysical properties. The flexibility of these alkyl chains allows the molecule to adopt various conformations, which in turn affects the intermolecular packing in the solid state and the nature of the excited states. mdpi.com

The orientation of the alkoxy groups relative to the anthracene plane is a key factor. Computational studies on similar systems, such as meso-anthracenyl-substituted BODIPYs, have shown that achieving an orthogonal geometry between the substituent and the core is crucial for promoting efficient intersystem crossing and generating triplet states. mdpi.com This is due to the facilitation of spin-orbit charge transfer. mdpi.com While the hexyloxy chains are not as rigid as aryl groups, their conformational freedom can lead to a range of dihedral angles with the anthracene ring, impacting the electronic coupling between the oxygen lone pairs and the aromatic π-system.

The dynamics of the alkyl chains also affect the aggregation behavior of the molecules. In solution and in thin films, the flexibility of the hexyloxy chains can lead to different packing motifs, which can have a significant impact on the photophysical properties. mdpi.com For instance, studies on other anthracene derivatives have shown that flexible structures can exhibit different absorption and emission spectra compared to their more rigid counterparts. mdpi.com

Furthermore, the conformational flexibility can lead to the formation of twisted intramolecular charge transfer (TICT) states in the excited state. nih.gov In these states, a portion of the molecule twists relative to the rest, leading to a charge-separated state that often has a lower emission energy and can act as a quenching pathway, reducing the fluorescence quantum yield. The formation of TICT states is highly dependent on the specific substitution pattern and the conformational freedom of the molecule. nih.gov

The table below highlights the influence of conformational dynamics on the properties of anthracene derivatives.

| Conformational Aspect | Impact on Electronic/Photophysical Properties | Underlying Mechanism | Reference |

| Orientation of Alkoxy Groups | Affects intersystem crossing and triplet state generation. mdpi.com | Spin-orbit charge transfer is enhanced in orthogonal geometries. mdpi.com | mdpi.com |

| Alkyl Chain Flexibility | Influences molecular packing and aggregation behavior. mdpi.com | Allows for different intermolecular arrangements in the solid state. mdpi.com | mdpi.com |

| Formation of TICT States | Can lead to red-shifted emission and fluorescence quenching. nih.gov | Twisting in the excited state creates a charge-separated species. nih.gov | nih.gov |

Quantitative Structure-Property Relationships (QSPRs) in Anthracene Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural features of molecules with their physicochemical and photophysical properties. wiley.com For anthracene derivatives like this compound, QSPR models can be developed to predict properties such as absorption and emission wavelengths, quantum yields, and even toxicity. researchgate.netcapes.gov.braip.org

These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. wiley.com Then, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN) and random forests (RF) are used to build a mathematical relationship between the descriptors and the property of interest. researchgate.netcapes.gov.braip.orgacs.org

For instance, QSPR studies have been successfully applied to predict the fluorescence excitation and emission wavelengths of a diverse set of fluorescent probes, including anthracene derivatives. capes.gov.br In one study, a linear model with five descriptors achieved a squared correlation coefficient (R²) of 0.897 for emission wavelengths, while a nonlinear model based on radial basis function neural networks (RBFNNs) yielded an even better R² of 0.939. capes.gov.br Another study using a hybrid ensemble model achieved an R² of 0.9519 for predicting emission wavelengths of organic materials. aip.org

QSPR models can also be used to understand the factors that govern a particular property. By analyzing the descriptors that are most important in the model, researchers can gain insights into the structure-property relationships. For example, a QSPR analysis of the photoinduced toxicity of anthracene derivatives found a correlation between the HOMO-LUMO gap of the excited state and the observed toxicity. researchgate.net

The development of accurate QSPR models can accelerate the design of new materials with desired properties by allowing for virtual screening of candidate molecules before they are synthesized, thus saving time and resources. wiley.com

The table below provides an overview of QSPR applications for anthracene derivatives.

| Predicted Property | Modeling Technique | Achieved Accuracy (R²) | Key Descriptors | Reference |

| Fluorescence Emission Wavelength | RBFNN | 0.939 | Not specified | capes.gov.br |

| Fluorescence Emission Wavelength | Hybrid Ensemble Model | 0.9519 | Not specified | aip.org |

| Photoinduced Toxicity | Multi-linear Regression | Good correlation | Triplet state HOMO-LUMO gap | researchgate.net |

| Various Physicochemical Properties | Linear Regression | Good correlation | Topological indices (e.g., Randic index, Zagreb index) | wiley.com |

Advanced Material Science Applications of 9,10 Bis Hexyloxy Anthracene Based Systems

Organic Semiconductor Platforms

Derivatives of 9,10-Bis(hexyloxy)anthracene are prominent in the development of organic semiconductor platforms due to their excellent charge carrier mobilities and tunable electronic properties. rsc.orgmdpi.com The rigid anthracene (B1667546) core provides a robust π-conjugated system essential for charge transport, while the hexyloxy chains enhance solubility and processability. rsc.org

Hole-Transporting Materials

The this compound scaffold has been successfully incorporated into various hole-transporting materials (HTMs). These materials are crucial components in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). The hexyloxy groups, in conjunction with other functional moieties, help to optimize the highest occupied molecular orbital (HOMO) energy level of the material, facilitating efficient hole injection and transport. rsc.orgresearchgate.net

For instance, star-shaped molecules based on an anthracene core have been designed and synthesized for use in perovskite solar cells. rsc.orgresearchgate.net The introduction of hexyloxy side chains improves the solubility and film-forming properties of these materials. In one study, a hole-transporting material, AOHE, which contains 1,3-bis(hexyloxy)benzene (B14474809) units, was synthesized and showed promising properties for perovskite solar cells. researchgate.net The hexyloxy chains contribute to better interfacial contact and compatibility within the solar cell structure. Research has demonstrated that arylacetylenes containing the this compound unit can exhibit good p-type mobilities, reaching up to approximately 0.1 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), underscoring their potential as effective hole-transporting materials. acs.orgnih.gov

| Compound Family | Key Features | Reported Hole Mobility (μh) | Application |

| Arylacetylenes | Extended π-conjugation, good solution processability | Up to ~0.1 cm² V⁻¹ s⁻¹ | OFETs, Organic Solar Cells |

| Star-shaped Anthracenes (e.g., AOHE) | D–π–D–π–D architecture, hexyloxy terminal groups | - | Perovskite Solar Cells |

| X-shaped Anthracenes (e.g., X2) | Thiophene (B33073) insertion, good thermal stability | 3.1 x 10⁻⁴ cm² V⁻¹ s⁻¹ | Perovskite Solar Cells |

Light-Emitting Components in Optoelectronic Devices

The inherent fluorescence of the anthracene core makes this compound and its derivatives suitable for use as light-emitting components in optoelectronic devices such as OLEDs. mdpi.commdpi.com The hexyloxy chains help to prevent aggregation-induced quenching, a common issue in solid-state devices, by keeping the fluorescent cores separated. acs.org

These compounds can function as the emissive layer in an OLED, where their photoluminescent properties are harnessed to generate light upon electrical excitation. google.com The emission color can be tuned by modifying the substituents on the anthracene core. Furthermore, derivatives of this compound have been used as hosts for phosphorescent dopants in OLEDs, where they facilitate efficient energy transfer to the guest emitter. The wide bandgap and high triplet energy of some anthracene derivatives make them ideal hosts for blue phosphorescent emitters.

Derivatives like 9,10-bis(phenylethynyl)anthracene (B116448) are noted for their potential in optoelectronic devices. mdpi.com The absorption profiles of 9,10-disubstituted anthracenes typically show vibronic bands between 325–425 nm, which are characteristic of the π–π* transitions of the anthracene core. mdpi.com

Active Layers in Photovoltaic Systems (e.g., Bulk Heterojunction Solar Cells)

In the realm of organic photovoltaics (OPVs), this compound derivatives have been utilized as electron-donor materials in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.comosti.gov The active layer in a BHJ solar cell consists of a blend of an electron donor and an electron acceptor material. The donor material absorbs sunlight to create excitons (bound electron-hole pairs), which then dissociate at the donor-acceptor interface.

The hexyloxy chains on the anthracene core enhance its solubility, allowing it to be blended with fullerene derivatives like osti.govosti.gov-phenyl C61-butyric acid methyl ester (PCBM), a common electron acceptor. acs.orgnih.gov The energy levels of the this compound derivative can be tailored to ensure efficient charge separation and transport. For example, arylacetylene derivatives incorporating this anthracene unit have been used as donor materials in OPV cells, achieving power conversion efficiencies (PCEs) up to 1.3%. acs.orgnih.govosti.gov The performance of these solar cells is directly correlated with the hole mobility of the anthracene-based donor material. acs.orgnih.gov

Fluorescent Probes and Chemical Sensing Architectures

The sensitive fluorescence response of the anthracene core to its local environment makes this compound a foundational structure for the development of fluorescent probes and chemical sensors. These sensors can detect a variety of analytes, including metal ions and nitroaromatic compounds, through changes in their fluorescence intensity.

For instance, a luminescent conjugated microporous polymer (AP-CMP) was created through the polycondensation of 9,10-bis(4-formylphenyl)anthracene (B1589121) with pyrrole. This material successfully avoided fluorescence quenching that can result from aggregation and the π-π stacking of the anthracene units. ossila.com The resulting polymer exhibited high fluorescence and porosity, enabling it to selectively and rapidly detect nitrofuran antibiotics via fluorescence quenching, with low detection limits for compounds like Nitrofurazone (0.62 ppm) and nitrofurantoin (B1679001) (0.67 ppm). ossila.com

In another application, a Schiff base derivative incorporating a 4-(hexyloxy)phenyl group was designed as a selective "turn-on" fluorescent chemosensor for Zn²⁺ ions, with a detection limit of 0.1 μM. researchgate.net The fluorescence enhancement upon binding with Zn²⁺ is attributed to the chelation-enhanced fluorescence (CHEF) effect, which inhibits the isomerization of the C=N bond. researchgate.net

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The rigid and planar structure of the anthracene unit makes this compound and its functionalized derivatives excellent candidates for constructing ordered, porous materials like Metal-Organic Frameworks (MOFs) and other supramolecular assemblies.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. Anthracene-based ligands can be used to create MOFs with high surface areas and specific pore environments, making them suitable for applications in gas storage and separation. For example, an anthracene-based microporous MOF, CUST-607, was synthesized using 9,10-bis(1H-imidazol-1-yl)anthracene as a ligand. rsc.org This MOF demonstrated capabilities for CO₂ adsorption and the sensitive detection of trinitrophenol (TNP). rsc.org

In the context of supramolecular chemistry, anthracene derivatives can self-assemble into well-defined nanostructures through non-covalent interactions like π-π stacking and van der Waals forces. rsc.org For instance, triazatriangulenium dyes have been shown to form hetero-stacks with anthracene in solution with high association constants. rsc.org Furthermore, water-soluble cyclophanes based on anthracene have been designed to study host-guest complexes. rsc.org The electron-donating nature of some derivatives can also lead to the formation of strong complexes with electron-accepting molecules like C₆₀, forming supramolecular assemblies with one-dimensional chain structures. rsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.